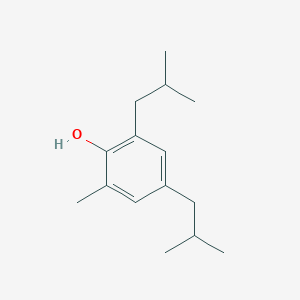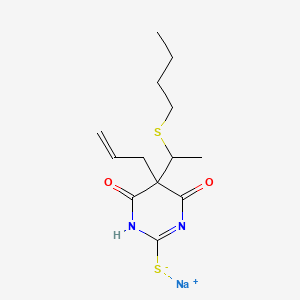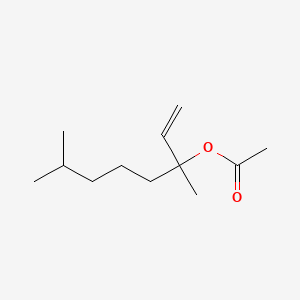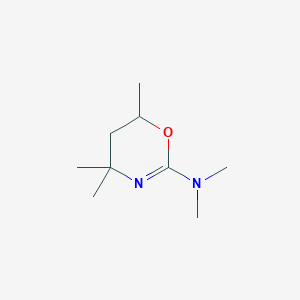
4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- can be achieved through various synthetic routes. One common method involves a three-component reaction of an aromatic aldehyde, isocyanide, and o-aminophenol using p-toluene sulfonic acid as a catalyst . This method is known for its high yield and fast reaction time.
Another approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method has been studied under both conventional and microwave conditions, with the latter often providing higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbonylation-cyclization processes has been explored for the efficient production of oxazine derivatives . This method utilizes readily available ortho-iodophenols and cyanamide, followed by intramolecular cyclization to afford the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in the reactions of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium catalysts are often used in carbonylation and cyclization reactions.
Major Products
The major products formed from these reactions include various oxazine derivatives, amine derivatives, and substituted oxazines. These products are often studied for their potential biological activities and industrial applications.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anticancer, and antiplatelet activities.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of serine protease human leukocyte elastase, which is involved in tissue degeneration . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- can be compared with other similar compounds, such as:
5,6-Dihydro-4H-1,3-oxazin-2-amine: Known for its use as a beta-secretase inhibitor.
3-aryl-4H-benzo[1,4]oxazin-2-amine: Synthesized via a three-component reaction and studied for its antibacterial activities.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine: Another oxazine derivative with potential biological activities.
The uniqueness of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- lies in its specific substitution pattern and the resulting biological and chemical properties. Its diverse applications and potential for further research make it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
72549-88-3 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
N,N,4,4,6-pentamethyl-5,6-dihydro-1,3-oxazin-2-amine |
InChI |
InChI=1S/C9H18N2O/c1-7-6-9(2,3)10-8(12-7)11(4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
QLXPBJAOALNZTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N=C(O1)N(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


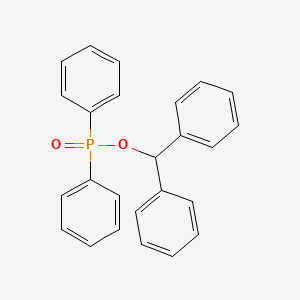
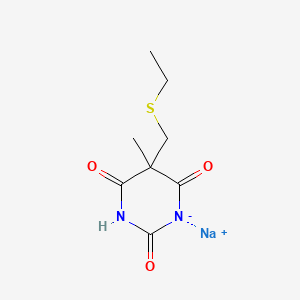
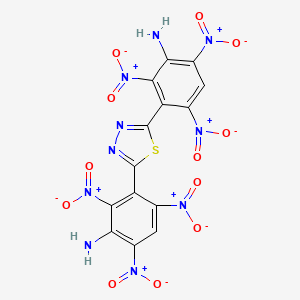
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
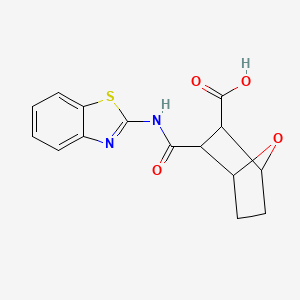
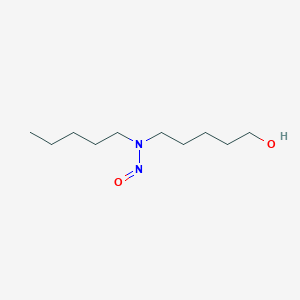
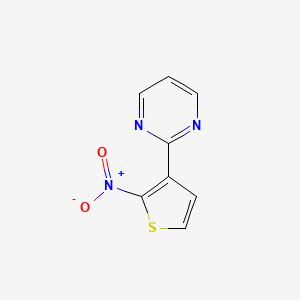
![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

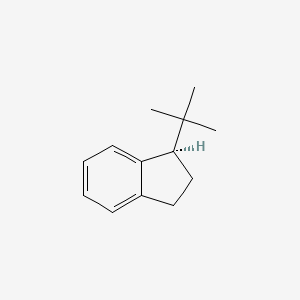
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
